2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a butoxy group, a phenyl group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ringThe final step usually involves the coupling of the thiazole derivative with benzoyl chloride under basic conditions to form the benzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or phenyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways
Comparison with Similar Compounds
2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure and different spectrum of activity.
Ritonavir: An antiretroviral drug with a more complex structure and different mechanism of action.
Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C22H24N2O2S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H24N2O2S/c1-2-3-15-26-20-12-8-7-11-19(20)21(25)23-14-13-18-16-27-22(24-18)17-9-5-4-6-10-17/h4-12,16H,2-3,13-15H2,1H3,(H,23,25) |
InChI Key |
WFBQLYQJRAQQPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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